2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic heteroaromatic core. Its structure includes:
- Position 2: A 4-fluorophenyl group, contributing electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIUUAIBAIBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in various therapeutic areas, particularly as an inhibitor of kinases, which play crucial roles in cellular signaling pathways.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrazine core with a fluorinated phenyl group at position 2 and a methyl-substituted benzyl group at position 5. These modifications may enhance its biological activity by influencing its interaction with biological targets.
2. Anticancer Potential
Pyrazolo compounds are increasingly recognized for their anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant growth inhibition . The mechanism often involves induction of apoptosis and inhibition of key signaling pathways such as VEGF and Aurora-A kinase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Derivative X | MCF-7 | 3.79 | Induces apoptosis via caspase activation |
| Derivative Y | A549 | 0.30 | Inhibits VEGF-induced proliferation |
3. Kinase Inhibition
Pyrazolo[1,5-a]pyrazines have been shown to inhibit various kinases involved in cancer progression. The ability of these compounds to mimic natural substrates allows them to effectively compete with ATP binding sites on kinases . In particular, the inhibition of Aurora-A kinase has been highlighted as a promising target for anticancer therapy .
Case Studies
Several studies have explored the biological activities of pyrazolo derivatives:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The most active compound showed MIC values significantly lower than traditional antibiotics .
- Anticancer Screening : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM . These findings suggest that modifications to the pyrazole structure can enhance anticancer activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Key Observations:
- Substituent Effects: Fluorine: Fluorinated phenyl groups (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and binding affinity via electron-withdrawing effects . Polar Groups: Hydroxymethyl () or methoxy () substituents increase solubility but may reduce membrane permeability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for therapeutic use.
- Fluorine substitution consistently improves metabolic stability across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
